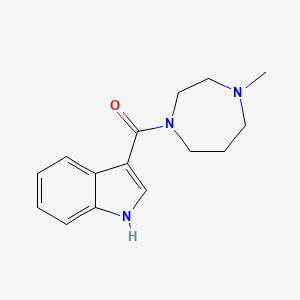

(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone

Description

(1H-Indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone (CAS: 1154109-65-5) is a heterocyclic compound with the molecular formula C₁₅H₁₉N₃O and a molecular weight of 257.33 g/mol . Its structure comprises an indole moiety linked via a methanone group to a 4-methyl-1,4-diazepane ring.

This compound has been investigated for its role in positron emission tomography (PET) imaging targeting V1a vasopressin receptors, highlighting its utility in neurological research . Its synthetic accessibility and modular structure make it a scaffold for medicinal chemistry optimization.

Properties

IUPAC Name |

1H-indol-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-17-7-4-8-18(10-9-17)15(19)13-11-16-14-6-3-2-5-12(13)14/h2-3,5-6,11,16H,4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQILBZIHXOCGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides or through reductive amination of diketones.

Coupling Reaction: The final step involves coupling the indole moiety with the diazepane ring using a methanone linker. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of (1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LAH).

Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: (1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methane.

Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity towards its targets. The overall effect is a result of the combined interactions of both moieties with their respective targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Diazepane Derivatives with Antimycobacterial Activity

Naidu et al. synthesized derivatives such as 1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-diazepan-1-yl)-2-(1H-indol-3-yl) substituted-1-one (98) , which share the indole-diazepane core. These compounds demonstrated in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. Key differences include:

- Substituent effects : Replacement of the 4-methyl group in the diazepane ring with benzoisoxazole or piperazine groups enhances antimycobacterial potency .

- Bioactivity : The target compound lacks direct antimycobacterial data but shows promise in receptor-targeted imaging, suggesting divergent therapeutic applications.

Table 1: Comparison of Indole-Diazepane Derivatives

Indole Methanones with Varied Substituents

Anti-inflammatory and Antifungal Agents

4-Amino-3-(1H-indol-1-yl)phenylmethanone () replaces the diazepane with a 4-hydroxyphenyl group. This derivative inhibits ergosterol biosynthesis (antifungal target) and exhibits anti-inflammatory activity. Key distinctions:

- Pharmacokinetics : The hydroxyl group improves water solubility (-5.00 to -6.00 log solubility) but reduces blood-brain barrier permeability compared to the diazepane-containing target compound .

- ADMET Profile : The diazepane moiety in the target compound enhances Caco-2 permeability (log Papp > 1.5), suggesting superior intestinal absorption .

Heterocyclic Variations: Benzothiophene Analogs

1-Benzothiophen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone () replaces indole with benzothiophene. This modification alters electronic properties:

Multi-Target Agents with Indole Moieties

(R)-2-(Biphenyl-4-sulfonylamino)-3-(1H-indol-3-yl)-propionic acid () inhibits MMP2/MMP9, enzymes involved in cancer metastasis. Unlike the target compound, this molecule incorporates a sulfonamide group, broadening its target profile but increasing metabolic instability .

Key Findings and Implications

- Structural Flexibility : The 1,4-diazepane ring confers conformational adaptability, enhancing receptor binding in imaging applications .

- Substituent Effects : Anti-tubercular activity in analogs requires bulky substituents (e.g., benzoisoxazole), while receptor-targeted compounds benefit from compact groups (e.g., 4-methyl) .

- Therapeutic Potential: Indole-diazepane hybrids are versatile scaffolds for both infectious disease and neurological research, with tunable ADMET properties .

Data Tables

Table 2: Pharmacokinetic Comparison

| Compound | log P (Octanol-Water) | Water Solubility (log mol/L) | Caco-2 Permeability (log Papp) |

|---|---|---|---|

| Target Compound | ~3.5 (estimated) | -5.5 to -6.0 | >1.5 |

| [4-Amino-3-indolyl]methanone | 2.8 | -5.0 | 0.8 |

Q & A

Q. What are the established synthetic methodologies for (1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methanone?

The compound is typically synthesized via carbodiimide-mediated coupling, such as using EDC·HCl, between 4-(1H-indol-3-yl)-3-methoxybenzoic acid and 1-methyl-1,4-diazepane. Reaction conditions (e.g., solvent choice, stoichiometry) must be optimized to minimize byproducts. Post-synthesis purification often involves column chromatography and crystallization, with structural confirmation via NMR (e.g., characteristic indole NH signals at δ ~10.98 ppm) and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Critical for confirming the indole moiety (NH proton as a broad singlet) and diazepane ring (multiplet signals for methylene groups).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions; SHELX programs are widely used for refinement .

- FT-IR : Identifies carbonyl (C=O stretch ~1650–1700 cm) and diazepane ring vibrations .

Advanced Research Questions

Q. How can computational models predict the compound’s binding affinity to vasopressin V1a receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess interactions with V1a receptors. Key parameters include binding energy, hydrogen bonding with residues (e.g., Asp130, Arg46), and hydrophobic interactions. Comparative analysis with known ligands (e.g., radioligand 13c in ) helps validate predictions. Free energy perturbation (FEP) calculations refine affinity estimates .

Q. What experimental strategies resolve crystallographic data discrepancies during structure determination?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- High-Resolution Data : Collect datasets at synchrotron sources (≤1.0 Å) to improve electron density maps.

- Validation Tools : Check for overfitting with R and validate geometry using Mogul/PLATON .

Q. How to design in vitro assays for evaluating kinase inhibition efficacy?

- Enzyme Activity Assays : Measure IC via ADP-Glo™ kinase assays using recombinant kinases (e.g., MAPK).

- Cellular Models : Use HEK293T cells transfected with target kinases; assess phosphorylation inhibition via Western blot.

- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Methodological Challenges

Q. What ADMET properties should be prioritized during preclinical development?

- Absorption : Calculate Caco-2 permeability (log P) and % intestinal absorption.

- Metabolism : Perform CYP450 inhibition assays (e.g., CYP3A4/2D6).

- Toxicity : Use Ames test for mutagenicity and hERG binding assays for cardiac risk. Computational tools like SwissADME predict log P (<5), topological polar surface area (<140 Å), and Rule of Five compliance .

Q. How to optimize the compound’s solubility without compromising receptor binding?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the diazepane ring.

- Co-solvent Systems : Use PEG-400 or cyclodextrins in formulation.

- Salt Formation : Screen with counterions (e.g., HCl, mesylate) to enhance aqueous solubility .

Data Analysis & Interpretation

Q. How to address contradictory results in SAR studies of indole-diazepanone derivatives?

- Meta-Analysis : Aggregate data from multiple analogs (e.g., substituent effects on indole N1 or diazepane C4).

- 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity.

- Crystallographic Overlays : Compare bound conformations in protein-ligand complexes to identify critical interactions .

Q. What statistical approaches validate reproducibility in dose-response experiments?

- Replicates : Use ≥3 biological replicates with technical triplicates.

- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for IC/EC values .

Advanced Applications

Q. Can this compound serve as a PET radioligand for neuroreceptor imaging?

Radiolabeling with or (e.g., substituting the diazepane methyl group with ) enables PET imaging. Validate specificity via blocking studies with unlabeled ligand and assess biodistribution in rodent models. Compare uptake in target regions (e.g., hypothalamus for V1a receptors) .

Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 299.34 g/mol | HRMS |

| log P (Octanol-Water) | 2.8 ± 0.3 | SwissADME |

| Water Solubility (log S) | -4.2 | ACD/Labs |

| Topological Polar SA | 48.7 Å | Molinspiration |

Q. Table 2: Comparative Binding Affinities

| Target Receptor | IC (nM) | Assay Type | Reference |

|---|---|---|---|

| V1a Vasopressin | 12.5 ± 1.8 | Radioligand Binding | |

| MAP Kinase (p38α) | 85.4 ± 9.3 | ADP-Glo™ Kinase Assay | |

| hERG Channel | >10,000 | Patch Clamp |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.